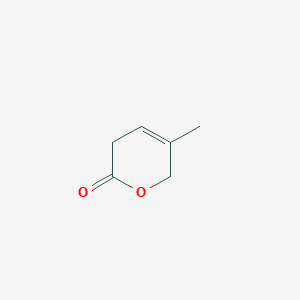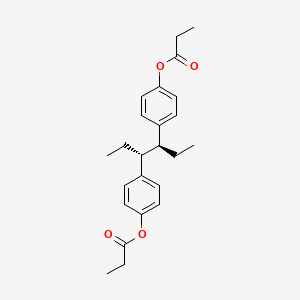![molecular formula C13H20O3 B14599439 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one CAS No. 59939-12-7](/img/structure/B14599439.png)
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is an organic compound characterized by a cyclopropyl group, an oxane ring, and a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines a cycloalkane, an ether, and an enone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one typically involves multiple steps, starting with the formation of the cyclopropyl group and the oxane ring. One common method involves the cyclopropanation of an appropriate alkene, followed by the formation of the oxane ring through an intramolecular etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and etherification reactions, as well as the use of high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one involves its interaction with specific molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups.
Oxane derivatives: Compounds with similar oxane rings.
Enone derivatives: Compounds with similar enone functionalities.
Uniqueness
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is unique due to its combination of a cyclopropyl group, an oxane ring, and an enone functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
59939-12-7 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-cyclopropyl-5-(oxan-2-yloxy)pent-3-en-2-one |
InChI |
InChI=1S/C13H20O3/c1-10(14)8-12(11-5-6-11)9-16-13-4-2-3-7-15-13/h8,11,13H,2-7,9H2,1H3 |
InChI Key |
KJGBPAJMKFXLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(COC1CCCCO1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)


![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)



![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)

